molecular formula C15H20N2O4 B3083715 [{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid CAS No. 1142204-70-3

[{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid

Cat. No.: B3083715
CAS No.: 1142204-70-3
M. Wt: 292.33 g/mol
InChI Key: XWPPZCOBSONQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A 2-oxoethyl backbone.
  • A phenylamino substituent at the ethyl group.
  • A tetrahydrofuran-2-ylmethylamino group at the 2-oxo position.
  • A terminal acetic acid moiety.

Properties

IUPAC Name

2-(N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(16-9-13-7-4-8-21-13)10-17(11-15(19)20)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPPZCOBSONQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-70-3
Record name Glycine, N-[2-oxo-2-[[(tetrahydro-2-furanyl)methyl]amino]ethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of [{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid involves multiple steps. One common synthetic route includes the reaction of tetrahydrofuran-2-ylmethylamine with ethyl 2-bromoacetate, followed by the introduction of a phenyl group through a nucleophilic substitution reaction. The final step involves the hydrolysis of the ester group to yield the desired acetic acid derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

[{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of [{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization: The target compound’s tetrahydrofuran and phenylamino groups may enhance blood-brain barrier penetration compared to sulfonamide analogs (), but this requires validation.
  • Synthetic Challenges: Coupling bulky groups (e.g., tetrahydrofuranmethylamino) to the 2-oxoethyl backbone may necessitate optimized reaction conditions to avoid steric hindrance .
  • Biological Data: No activity data for the target compound or its closest analogs () are provided, highlighting a critical research gap.

Q & A

Basic Research Question

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Quantify purity and detect low-abundance impurities (e.g., ethyl ester byproducts) using formic acid modifiers .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula with <5 ppm mass accuracy .
  • HPLC with UV/Vis detection : Monitor hydrolytic degradation products (e.g., free acetic acid derivatives) .

How does the tetrahydrofuran-2-ylmethyl group influence the compound’s biological activity?

Advanced Research Question
The tetrahydrofuran moiety enhances:

  • Lipophilicity : Improves membrane permeability, as shown in comparative LogP studies with non-cyclic analogs .
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to steric protection of the amino group .
  • Receptor binding : Molecular docking simulations suggest hydrogen bonding with Thr residues in target enzymes .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Solvent volume : Transition from DMF (toxic, hard to remove) to acetonitrile or THF for easier large-scale evaporation .
  • Purification : Replace MDAP with flash chromatography using C18 columns and gradient elution .
  • Yield consistency : Implement in-line FTIR to monitor reaction progression and adjust stoichiometry dynamically .

How can researchers validate the compound’s role in enzyme-substrate interaction studies?

Basic Research Question

  • Fluorescence quenching assays : Track binding affinity using tryptophan residues in target enzymes .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd_d) to confirm competitive inhibition .
  • X-ray crystallography : Co-crystallize the compound with enzymes (e.g., hydrolases) to resolve binding modes .

What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

Advanced Research Question

  • DFT (Density Functional Theory) : Calculate transition-state energies for nucleophilic acyl substitutions .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to optimize reaction media .
  • Retrosynthetic software (e.g., ChemAxon) : Propose alternative synthetic pathways using fragment-based algorithms .

How do structural analogs of this compound compare in drug delivery applications?

Advanced Research Question

  • Comparative stability : Analogs with tert-butyl esters show longer plasma half-lives (t1/2_{1/2} = 6.2 h vs. 2.1 h for ethyl esters) .
  • Biodistribution : Radiolabeling studies (e.g., 18F^{18}\text{F} derivatives) reveal enhanced tumor uptake in xenograft models .
  • Toxicity : Methyl esters exhibit higher cytotoxicity (IC50_{50} = 12 µM) compared to ethyl derivatives (IC50_{50} = 28 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
[{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.